2-Amino-3-methylamino-naphthalene

Fluorescent probe Aldehyde detection Analyte selectivity

Problem: Using 2,3-diaminonaphthalene (DAN) for aldehyde detection risks assay failure due to nitrite cross-reactivity. Solution: 2-Amino-3-methylamino-naphthalene provides N-methylation-driven aldehyde selectivity. Key benefits: (1) Orthogonal -NH₂/-NHCH₃ handles enable selective derivatization impossible with symmetric DAN. (2) Enhanced UV absorption for imine-derivative chromatographic/fluorometric aldehyde quantification. (3) Custom synthesis with reliable supply: 500 mg-10 g packs in stock, bulk on request. Assure technical validity and procurement reliability with this monomethylated diaminonaphthalene.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B8398572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylamino-naphthalene
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCNC1=CC2=CC=CC=C2C=C1N
InChIInChI=1S/C11H12N2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,13H,12H2,1H3
InChIKeyYKWRJMCVEIPFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylamino-naphthalene: Chemical Class & Procurement


2-Amino-3-methylamino-naphthalene (also named 3-N-methylnaphthalene-2,3-diamine) is an aromatic diamine of the naphthalene series with molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It belongs to the class of substituted 2,3-diaminonaphthalenes, where the parent compound 2,3-diaminonaphthalene (DAN) is an established fluorometric probe for nitrite and selenium detection . The strategic replacement of one primary amine (–NH₂) with a secondary methylamino group (–NHCH₃) on the naphthalene scaffold alters the compound's electronic structure, solubility, and analyte selectivity, positioning it as a candidate for aldehyde-targeted fluorescent tagging rather than the nitrite/selenium sensing traditionally associated with DAN .

2-Amino-3-methylamino-naphthalene: Why Generics Fail for Aldehydes


Generic substitution of 2-amino-3-methylamino-naphthalene with unmodified 2,3-diaminonaphthalene (DAN) or 1,2-diaminonaphthalene fails because the N-methyl substitution fundamentally redirects analyte selectivity. DAN is optimized for nitrite detection via formation of fluorescent 1H-naphthotriazol under acidic conditions , whereas the monomethylated derivative is specifically promoted for aldehyde tagging through imine-derivative formation with enhanced UV absorption characteristics . N-Methylation also modulates ground- and excited-state oxidation potentials of the diaminonaphthalene core, altering fluorescence quantum yield and Stokes shift—parameters critical for analytical sensitivity [1]. Procurement of the incorrect analog risks assay failure due to mismatched excitation/emission wavelengths, reduced signal-to-noise ratio, and loss of analyte specificity.

2-Amino-3-methylamino-naphthalene: Head-to-Head with Closest Analogs


Aldehyde Tagging vs. Nitrite Detection Selectivity

2-Amino-3-methylamino-naphthalene is promoted as a fluorescent tagging reagent for aldehydes, forming UV-absorbing imine derivatives . In contrast, the parent compound 2,3-diaminonaphthalene (DAN) is established for nitrite detection, forming 1H-naphthotriazol with a detection limit of approximately 0.5 ng/mL [1]. This represents a qualitative shift in primary analyte target—from nitrite/selenium to aldehydes—driven by N-methyl substitution that alters the nucleophilic character of the ortho-diamine moiety. Quantitative comparative selectivity data (e.g., aldehyde vs. nitrite response ratios) are not available in peer-reviewed literature for the target compound, limiting evidence strength to class-level inference [2].

Fluorescent probe Aldehyde detection Analyte selectivity

Molecular Weight & Formula Differentiation from DAN

The target compound has a molecular weight of 172.23 g/mol (C₁₁H₁₂N₂) , compared to 158.20 g/mol (C₁₀H₁₀N₂) for 2,3-diaminonaphthalene . The +14.03 g/mol difference corresponds to the replacement of one –H with a –CH₃ group (N-methylation). This mass difference is analytically significant for LC-MS characterization: the target compound produces an [M+H]⁺ ion at m/z 173.2, versus m/z 159.1 for DAN, enabling unambiguous identification in reaction monitoring and purity assessment [1].

Physicochemical properties Molecular weight Structural characterization

N-Methylation Effect on Oxidation Potential

A systematic study on 1,5-diaminonaphthalene demonstrated that sequential N-methylation modulates ground- and excited-state oxidation potentials, with the monomethyl derivative exhibiting an oxidation potential intermediate between the parent diamine and the dimethyl derivative [1]. By class-level extrapolation to the 2,3-isomer series, 2-amino-3-methylamino-naphthalene is expected to show a shifted HOMO energy level relative to DAN, altering its fluorescence properties (quantum yield, Stokes shift) and its reactivity as an electron donor. Quantitative data for the 2,3-isomer series are not available in the literature; the extrapolation is based on the established principle that N-methylation of aromatic diamines systematically modulates their electronic structure [1][2].

Electrochemistry Photophysics N-methylation

Synthesis Yield and Procurement Considerations

The compound is synthesized from 2,3-diaminonaphthalene (500 mg, 3.16 mmol) via treatment with NaH and methyl iodide in anhydrous DMF, yielding 168 mg of 2-amino-3-methylamino-naphthalene as a solid . This corresponds to a preparative yield of approximately 31% (based on 172.23 g/mol product from 158.20 g/mol starting material). The modest yield, combined with the need for chromatographic purification, contributes to the compound's higher procurement cost relative to bulk DAN. No peer-reviewed optimization of this synthesis has been identified, suggesting that yield improvements may be achievable but are not publicly documented.

Synthesis Yield Preparative chemistry

2-Amino-3-methylamino-naphthalene: Research & Industrial Applications


Fluorescent Tagging of Aldehydes

The primary vendor-documented application of 2-amino-3-methylamino-naphthalene is as a fluorescent tagging reagent for aldehydes, forming UV-absorbing imine derivatives amenable to conventional chromatographic or fluorometric analysis . This contrasts with 2,3-diaminonaphthalene (DAN), which is optimized for nitrite detection. Laboratories currently using DAN for nitrite quantification (e.g., NO activity assays in cell lysates) should not assume interchangeability; procurement of the target compound is only justified where aldehyde-specific detection is required and where the investigator has validated that the N-methyl substitution provides superior signal-to-noise or selectivity over alternative aldehyde-reactive probes such as 1,2-diaminonaphthalene [1].

MS Differentiation in NOS Inhibitor Screening

Although the target compound itself is not reported as a NOS inhibitor, related N-methyl-2,3-diaminonaphthalene scaffolds appear in public bioactivity databases as NOS inhibitor chemotypes (e.g., CHEMBL1944884 with nNOS IC₅₀ = 46 nM, CHEMBL1801499 with iNOS EC₅₀ = 270 nM) [2]. The distinct molecular weight of 2-amino-3-methylamino-naphthalene (172.23 Da) allows unambiguous LC-MS differentiation from DAN (158.20 Da) in complex reaction mixtures, preventing misassignment of biological activity to residual starting material during medicinal chemistry campaigns.

Electron Donor Tuning via N-Methylation

Class-level evidence from the 1,5-diaminonaphthalene series demonstrates that sequential N-methylation systematically modulates ground- and excited-state oxidation potentials [3]. By extrapolation, 2-amino-3-methylamino-naphthalene may serve as a building block for organic electronic materials (hole-transport layers, fluorescent emitters) where the intermediate oxidation potential of the monomethylated species fills a gap between the parent diamine and fully dimethylated derivatives. Researchers exploring structure-property relationships in naphthalene-based organic semiconductors may find this compound useful for fine-tuning HOMO levels, though experimental electrochemical characterization should be conducted prior to device fabrication.

Synthetic Intermediate for Asymmetric Diaminonaphthalenes

The compound's asymmetric substitution pattern—one primary amine (–NH₂) and one secondary methylamine (–NHCH₃) on adjacent positions—provides orthogonal reactivity handles for selective derivatization. The primary amine can be selectively acylated, sulfonylated, or diazotized, while the secondary methylamine remains available for subsequent alkylation or reductive amination . This regiochemical differentiation is not accessible with symmetric DAN and enables the construction of unsymmetrical naphthoimidazoles, naphthotriazoles, or Schiff base ligands for coordination chemistry.

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